molecular formula C6H6BrClN2O B3089324 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride CAS No. 119169-62-9

4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B3089324
CAS No.: 119169-62-9
M. Wt: 237.48 g/mol
InChI Key: JKGPXKIVYCKEHI-UHFFFAOYSA-N
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Description

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is a multifunctional heteroaromatic building block designed for advanced chemical synthesis in research. Its molecular structure incorporates two highly reactive sites: an acyl chloride and an aromatic bromide. The acyl chloride ( -C(O)Cl ) is exceptionally electrophilic, readily undergoing nucleophilic substitution with amines and alcohols to form amides and esters, respectively. This makes it a valuable precursor for constructing compound libraries via high-throughput chemistry. Concurrently, the bromine substituent at the 4-position of the pyrazole ring acts as a handle for modern metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . This allows researchers to create complex, functionalized oligo-(1H-pyrazol-4-yl)-arenes with controlled size, shape, and steric bulk for applications in developing metal-organic frameworks (MOFs) and other molecular materials . The 1,3-dimethyl-protected pyrazole core ensures stability during synthetic sequences and influences the physicochemical properties of the final molecules. Pyrazole derivatives are a privileged scaffold in medicinal chemistry, featured in numerous pharmacological agents with anti-inflammatory, anticancer, antibacterial, and antidepressant activities . This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,5-dimethylpyrazole-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2O/c1-3-4(7)5(6(8)11)10(2)9-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGPXKIVYCKEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride typically involves the bromination of 1,3-dimethyl-1H-pyrazole followed by the introduction of the carbonyl chloride group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent introduction of the carbonyl chloride group can be accomplished using reagents such as oxalyl chloride or thionyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Addition Reactions: The carbonyl chloride group can react with nucleophiles to form amides, esters, or other derivatives.

    Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, thiols, and organometallic compounds can be used under mild to moderate conditions.

    Addition Reactions: Nucleophiles such as alcohols, amines, and thiols can be used in the presence of a base or catalyst.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Substitution Reactions: Products such as 4-amino-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride.

    Addition Reactions: Products such as 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide.

    Oxidation and Reduction Reactions: Products such as oxidized or reduced pyrazole derivatives.

Scientific Research Applications

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and carbonyl chloride groups can enhance its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name CAS Number Molecular Formula Key Substituents/Functional Groups Similarity Index*
This compound 119169-62-9 C₆H₆BrClN₂O 4-Br, 1/3-CH₃, 5-COCl 1.00 (Reference)
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate 1328640-39-6 C₇H₈BrN₂O₂ 4-Br, 1-CH₃, 5-COOEt 0.90
4-Bromo-1H-pyrazole-5-carboxylic acid 1092683-57-2 C₄H₃BrN₂O₂ 4-Br, 5-COOH 0.88
4-Bromo-1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride Discontinued C₅H₆BrClN₂O₂S 4-Br, 1/5-CH₃, 3-SO₂Cl N/A
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid 5744-56-9 C₆H₈N₂O₂ 1/3-CH₃, 5-COOH 0.76
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde N/A C₁₇H₁₂BrClN₂O 5-CHO, 3-(4-BrC₆H₄), 1-(4-ClC₆H₄CH₂) N/A

*Similarity index based on molecular structure and functional groups (derived from ).

Key Observations:

Functional Group Reactivity :

  • The carbonyl chloride group in the target compound enables rapid nucleophilic acyl substitution, making it more reactive than ester (e.g., Ethyl 4-bromo-1-methyl-pyrazole-5-carboxylate) or carboxylic acid derivatives .
  • Sulfonyl chloride derivatives (e.g., 4-bromo-1,5-dimethyl-pyrazole-3-sulfonyl chloride) exhibit distinct reactivity, favoring sulfonamide formation but are less thermally stable .

Substituent Effects :

  • Methyl groups at the 1- and 3-positions increase steric hindrance, reducing unwanted side reactions compared to unmethylated analogs like 4-bromo-1H-pyrazole-5-carboxylic acid .
  • Bromine at the 4-position enhances electron-withdrawing effects, facilitating electrophilic aromatic substitution or Suzuki-Miyaura cross-coupling reactions .

Applications :

  • The target compound is favored in peptide coupling and polymer synthesis due to its high reactivity.
  • Carboxylic acid derivatives (e.g., 1,3-dimethyl-pyrazole-5-carboxylic acid) are used as ligands or intermediates in metal-organic frameworks .
  • Aldehyde derivatives (e.g., 3-(4-bromophenyl)-1-(4-chlorobenzyl)-pyrazole-5-carbaldehyde) are explored for antimicrobial activity .

Table 2: Physical Property Comparison

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Flash Point (°C)
This compound 237.48 305.4 138.5
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate 257.07 ~300 (estimated) >100 (estimated)
4-Bromo-1H-pyrazole-5-carboxylic acid 205.99 Decomposes N/A
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid 140.14 280–285 125

Key Observations:

  • The target compound’s higher boiling point (305.4°C) compared to unmethylated analogs reflects increased molecular stability from methyl groups .
  • Flash points correlate with volatility; the carbonyl chloride’s lower flash point (138.5°C) necessitates careful handling to avoid combustion .

Biological Activity

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a pyrazole ring with bromine and carbonyl chloride substitutions, making it a valuable building block in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

  • Molecular Formula: C6H6BrClN2O
  • Molecular Weight: 221.48 g/mol
  • CAS Number: 119169-62-9

This compound primarily acts as an inhibitor of liver alcohol dehydrogenase . This enzymatic inhibition suggests potential applications in conditions related to alcohol metabolism, such as alcoholism and liver diseases.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activities. Various studies have shown that compounds with similar structures can inhibit the growth of multiple cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (e.g., MDA-MB-231 cell line)
  • Liver Cancer (e.g., HepG2 cell line)

In vitro assays demonstrated that these compounds can induce apoptosis and inhibit tumor growth through various pathways, including cell cycle arrest and modulation of apoptosis-related proteins .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar pyrazole derivatives have shown efficacy against various bacterial strains, indicating potential as a lead compound for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .

Case Studies and Research Findings

StudyFocusKey Findings
Anticancer ActivityDemonstrated antiproliferation in breast and liver cancer cells; significant IC50 values reported.
Antimicrobial ActivityShowed effectiveness against multi-drug resistant bacteria; MIC values ranged from 93.7 to 46.9 μg/mL.
Enzyme InhibitionConfirmed inhibition of liver alcohol dehydrogenase; potential therapeutic implications for alcohol-related disorders.

Synthesis and Applications

The synthesis of this compound typically involves bromination of 1,3-dimethylpyrazole followed by the introduction of the carbonyl chloride group using reagents like oxalyl chloride or thionyl chloride. Its applications extend beyond research into potential pharmaceutical development for anticancer agents and antimicrobial drugs.

Q & A

Basic Research Questions

Q. How can spectroscopic techniques validate the structural integrity of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride during synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the position of substituents. For example, 1H^1H-NMR can identify methyl groups (δ ~2.5 ppm for CH3_3) and bromine-induced deshielding effects. Infrared (IR) spectroscopy verifies the carbonyl chloride moiety (C=O stretch ~1750–1820 cm1^{-1}) and C-Br bonds (~500–600 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer : A typical route involves bromination of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF), followed by conversion to the acyl chloride via thionyl chloride (SOCl2_2). Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-bromination or decomposition. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) is essential .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Due to its reactivity (acyl chloride group), use a fume hood, nitrile gloves, and chemical-resistant PPE. Store under inert gas (argon) at –20°C to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Emergency eye washes and showers must be accessible .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction mechanisms involving this compound’s bromine and carbonyl chloride groups?

  • Methodological Answer : Conflicting reactivity data (e.g., nucleophilic substitution vs. elimination) can be addressed using kinetic studies (e.g., monitoring by 19F^19F-NMR for fluorine-tagged analogs) and computational modeling (DFT calculations to map transition states). Isotopic labeling (e.g., 13C^{13}C-carbonyl) helps track reaction pathways. Comparative studies with analogs (e.g., 5-chloro derivatives) isolate electronic effects .

Q. What strategies optimize catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) for this compound?

  • Methodological Answer : Pd(PPh3 _3)4_4 (5 mol%) with arylboronic acids in aqueous Na2 _2CO3_3 (microwave-assisted, 80°C) enhances coupling efficiency. Additives like tetrabutylammonium bromide (TBAB) improve solubility. Monitor regioselectivity via LC-MS and adjust ligand systems (e.g., XPhos) to suppress competing side reactions (e.g., debromination) .

Q. How does crystallographic data inform structural analysis of derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., SHELXL refinement) reveals bond lengths (C-Br: ~1.89 Å; C=O: ~1.21 Å) and dihedral angles between pyrazole and substituents. Twinned data require careful scaling (HKL-5) and validation with Rint_{\text{int}} < 5%. Weak interactions (C–H···O) and packing motifs (π-stacking) guide material design .

Q. What methodologies assess the compound’s degradation under physiological conditions?

  • Methodological Answer : Simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) incubations (37°C, 24h) followed by LC-MS/MS identify hydrolysis products (e.g., carboxylic acid). Stability studies under UV light (ICH Q1B guidelines) quantify photodegradation. Accelerated thermal stress (40–60°C) models shelf-life .

Cross-Disciplinary Applications

Q. How can computational tools predict biological targets for this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) against kinase or protease libraries identifies binding affinities. Pharmacophore modeling (Phase) aligns substituents with known inhibitors (e.g., COX-2). ADMET predictors (SwissADME) evaluate bioavailability and toxicity risks .

Q. What role does this compound play in designing metal-organic frameworks (MOFs)?

  • Methodological Answer : The bromine atom acts as a halogen bond donor for coordinating metals (e.g., Ag+^+) in MOF synthesis. Solvothermal reactions (DMF, 120°C) yield porous structures characterized by BET surface area analysis. Applications include gas storage (CO2_2) or catalysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride

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